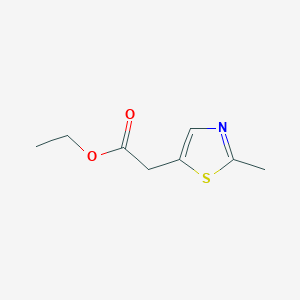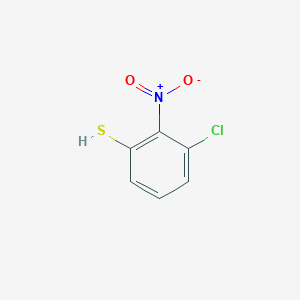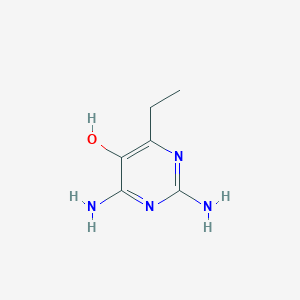
Picrate de 4,6-dichloroindole
Vue d'ensemble
Description
4-6 Dichloroindole picrate is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is a derivative of indole, a heterocyclic aromatic organic compound, and picric acid, a well-known explosive and dye. The combination of these two components results in a compound with distinct chemical and physical characteristics.
Applications De Recherche Scientifique
4-6 Dichloroindole picrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 4-6 Dichloroindole picrate is the glycine site of the NMDA ion channel . The NMDA ion channel plays a crucial role in synaptic plasticity and memory function.
Mode of Action
It is known to act as an antagonist at the glycine site of the nmda ion channel . This means it binds to this site and inhibits its function, potentially altering neural signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-6 Dichloroindole picrate typically involves the reaction of 4-6 dichloroindole with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 4-6 Dichloroindole: This involves the chlorination of indole at the 4 and 6 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Reaction with Picric Acid: The 4-6 dichloroindole is then reacted with picric acid in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is typically heated to facilitate the formation of 4-6 Dichloroindole picrate.
Industrial Production Methods
While specific industrial production methods for 4-6 Dichloroindole picrate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-6 Dichloroindole picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of dichloroindole oxides.
Reduction: Formation of dichloroindole derivatives with reduced functional groups.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atoms.
Comparaison Avec Des Composés Similaires
4-6 Dichloroindole picrate can be compared with other similar compounds, such as:
Picric Acid:
Indole Derivatives: Compared to other indole derivatives, 4-6 Dichloroindole picrate has unique chemical properties due to the presence of both chlorine atoms and the picrate group.
List of Similar Compounds
- 2,4,6-Trinitrophenol (Picric Acid)
- 4,5-Dichloroindole
- 4,7-Dichloroindole
- 5,6-Dichloroindole
Propriétés
IUPAC Name |
4,6-dichloro-1H-indole;2,4,6-trinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N.C6H3N3O7/c9-5-3-7(10)6-1-2-11-8(6)4-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,11H;1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJOCZWKGSXHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646424 | |
| Record name | 2,4,6-Trinitrophenol--4,6-dichloro-1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106782-58-5 | |
| Record name | 2,4,6-Trinitrophenol--4,6-dichloro-1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-](/img/structure/B1629513.png)








![2-Phenylbenzo[J]fluoranthene](/img/structure/B1629528.png)
![3,4-dihydro-2H-[1,4]dioxepino[2,3-b]pyridine](/img/structure/B1629530.png)



